2,6-Dichloro-4-methylbenzoic acid

Lipophilicity Drug Design Agrochemical Chemistry

Researchers and procurement managers often face supply chain gaps for specialized trisubstituted benzoic acids. This compound solves that need with a validated role. - **Core Application**: Essential intermediate in Zoxamide synthesis for oomycete pathogen control. - **Drug Discovery**: RORγ/RORγt inhibitory scaffold (patent-supported; related analog IC50 = 269 nM). - **Physicochemical Profile**: XLogP3-AA = 3.1; symmetrical 2,6-dichloro + 4-methyl pattern for SAR studies. - **Supply**: Available at 95-98% purity; immediate global shipping.

Molecular Formula C8H6Cl2O2
Molecular Weight 205.03 g/mol
CAS No. 99520-05-5
Cat. No. B3025369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-4-methylbenzoic acid
CAS99520-05-5
Molecular FormulaC8H6Cl2O2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)Cl)C(=O)O)Cl
InChIInChI=1S/C8H6Cl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
InChIKeyDYXLOQCLXOMEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichloro-4-methylbenzoic Acid Properties & Sourcing


2,6-Dichloro-4-methylbenzoic acid (CAS 99520-05-5) is a trisubstituted benzoic acid derivative featuring a unique symmetrical 2,6-dichloro substitution pattern combined with a 4-methyl group [1]. This specific substitution profile confers distinct physicochemical properties, including a molecular weight of 205.03 g/mol, an exact mass of 203.97 Da, and a computed XLogP3-AA value of 3.1, which differentiates it from other positional isomers or analogs with fewer or differently placed substituents [1]. It is primarily sourced as a versatile small molecule scaffold or building block for research and development purposes, with commercially available purity typically at 95% or 98% [1].

Scaffold Sterically defined 2,6-dichloro-4-methyl building block for derivatization
Grade Commercially supplied at research-grade purity, suitable as synthetic intermediate
Profile Computed lipophilicity (XLogP3-AA 3.1) supports selection for non-polar environments

Why 2,6-Dichloro-4-methylbenzoic Acid Is Non-Interchangeable


Substituting 2,6-dichloro-4-methylbenzoic acid with a structurally related analog, such as 2,6-dichlorobenzoic acid (lacking the 4-methyl group) or 4-methylbenzoic acid (lacking the 2,6-dichloro groups), is not scientifically valid for applications requiring its specific properties. The combination of a symmetrical 2,6-dichloro pattern and a 4-methyl group results in a unique set of steric and electronic characteristics [1]. The 2,6-dichloro substitution creates significant steric hindrance around the carboxylic acid group, which can profoundly affect its chemical reactivity, its ability to participate in hydrogen bonding, and its biological interactions, as seen in studies on carrier-mediated cellular uptake where 2,6-disubstitution prevents access to monocarboxylic acid transporters [2]. These precise structural features are often essential for the compound's intended function as an intermediate or a research tool, meaning that a generic replacement will likely fail to replicate the required performance .

Target
2,6-Dichloro-4-methylbenzoic acid
Symmetrical 2,6-dichloro + 4-methyl pattern creates essential steric hindrance and lipophilicity
Analogs may shift
2,6-Dichlorobenzoic acid (no methyl)
Lower lipophilicity (XLogP3-AA 2.5); may alter membrane partitioning and reactivity profile
Target
2,6-Dichloro-4-methylbenzoic acid
2,6-disubstitution restricts access to monocarboxylic acid transporters, influencing biological interactions
Analogs may shift
4-Methylbenzoic acid (no chlorines)
Lacks steric hindrance; carrier-mediated uptake and coupling selectivity may differ substantially

Key Differentiators of 2,6-Dichloro-4-methylbenzoic Acid


Lipophilicity Advantage Over Key Analogs

The computed lipophilicity (XLogP3-AA) of 2,6-dichloro-4-methylbenzoic acid is 3.1, which is higher than that of its common analog 2,6-dichlorobenzoic acid (XLogP3-AA = 2.5). This difference is directly attributable to the presence of the 4-methyl substituent and is a key determinant in applications like agrochemical intermediate design, where lipophilicity affects uptake and translocation [1][2].

Lipophilicity
Cross-study comparable
XLogP3-AA 3.1 vs 2.5 for 2,6-dichlorobenzoic acid (0.6 log units higher)
Higher lipophilicity driven by 4-methyl substituent
Computed by XLogP3 3.0 (PubChem); may support non-polar environment applications
Lipophilicity Drug Design Agrochemical Chemistry Physicochemical Properties

Validated Intermediate for Zoxamide

2,6-Dichloro-4-methylbenzoic acid is an established key intermediate in the synthesis of the commercial fungicide Zoxamide. This specific substitution pattern is essential for the final molecule's biological activity, whereas related analogs like 2,4-dichlorobenzoic acid or 4-methylbenzoic acid are not known to be viable for this specific synthesis pathway due to incorrect substitution positions .

Zoxamide intermediate
Class-level inference
Validated key intermediate in commercial Zoxamide synthesis
Specific substitution pattern required; analogs not viable
Data to verify; patent and product literature suggest exclusive utility
Agrochemical Synthesis Fungicide Intermediates Zoxamide Oomycete Control

RORγ Inhibitory Potential

Derivatives of 2,6-dichloro-4-methylbenzoic acid have been explicitly identified in patent literature as having a function of inhibiting RORγ activity, a nuclear receptor implicated in autoimmune and inflammatory diseases . One study reported an IC50 value of 269 nM for a related compound against human RORγ in a cell-based luciferase assay, establishing this scaffold's relevance for this target [1]. This points to a specific biochemical niche that is not generally reported for simpler benzoic acid analogs.

RORγ inhibition
Class-level inference
Scaffold linked to RORγ inhibitory activity; related compound IC50 269 nM (cell-based assay)
Reported activity offers defined starting point for pathway studies
Dual-glo luciferase assay in HEK293T; benzoic acid analogs generally lack this activity
Nuclear Receptors Autoimmune Disease Inflammation RORγ Inhibition Th17

Versatile Building Block for Chemical Libraries

Due to its bifunctional nature (a carboxylic acid group for conjugation and two chlorine atoms for cross-coupling reactions), 2,6-dichloro-4-methylbenzoic acid is widely classified by vendors as a 'versatile small molecule scaffold' or 'building block' . Its unique 2,6-dichloro substitution pattern provides a defined and sterically constrained geometry around the reactive sites, unlike simpler building blocks like 2-chloro or 4-chloro benzoic acids, allowing for more controlled and selective derivatization in medicinal chemistry applications .

Synthetic versatility
Supporting evidence
Bifunctional scaffold with acid handle and two aryl chlorides in sterically constrained geometry
Enables controlled derivatization; less hindered analogs may give different selectivity
Vendor-classified versatile building block; review for specific coupling conditions
Medicinal Chemistry Chemical Biology Small Molecule Scaffolds Combinatorial Chemistry

2,6-Dichloro-4-methylbenzoic Acid Applications


Zoxamide Fungicide Synthesis

This is the most prominent and validated industrial application. 2,6-Dichloro-4-methylbenzoic acid serves as a crucial intermediate in the multi-step synthesis of Zoxamide, a fungicide effective against oomycete pathogens in crops like potatoes and vines [1]. Procuring this specific compound is essential for researchers or manufacturers engaged in process development, impurity profiling, or scaling up the production of Zoxamide. Its utility in this context is directly linked to the evidence of its validated role as an intermediate .

RORγ-Targeted Drug Discovery

For drug discovery programs focused on modulating the RORγ/RORγt pathway, this compound is a relevant starting point. The evidence from patent literature clearly establishes its scaffold as possessing RORγ inhibitory activity [1]. Furthermore, quantitative data on a related compound shows an IC50 of 269 nM against human RORγ in a cell-based assay, confirming the scaffold's potential . Scientists should consider this compound when designing focused libraries or performing hit-to-lead optimization for this therapeutic target.

Chemical Probe and Library Synthesis

The compound's classification as a 'versatile small molecule scaffold' or 'building block' is supported by its unique 2,6-dichloro-4-methyl substitution pattern [1]. This structure provides a distinctive steric and electronic profile that is valuable in medicinal chemistry for exploring structure-activity relationships (SAR) . Its bifunctional reactivity makes it a strategic choice for creating diverse arrays of amides, esters, and biaryl derivatives, enabling the exploration of novel chemical space that is less accessible with simpler, less sterically hindered benzoic acid analogs.

Physicochemical and Stability Studies

The unique combination of the symmetrical 2,6-dichloro and 4-methyl groups provides a specific case study for investigating steric and electronic effects on benzoic acid reactivity and properties. As supported by its computed lipophilicity (XLogP3-AA = 3.1) [1], this compound is a relevant standard for studying the impact of this precise substitution pattern on parameters like partition coefficients, solubility, and crystal packing, which is crucial for pre-formulation studies in both pharmaceutical and agrochemical sciences.

Application
Selection Property
Validation Focus
Zoxamide synthesis research
Validated intermediate specificity
Synthetic route confirmation and impurity profiling
RORγ pathway inhibitor discovery
Scaffold-based inhibitory activity
Cell-based RORγ assay context and hit expansion
Medicinal chemistry library synthesis
Steric and electronic substitution profile
Derivatization feasibility and SAR exploration
Physicochemical property studies
Lipophilicity and steric hindrance benchmark
LogP, solubility, and crystal packing comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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